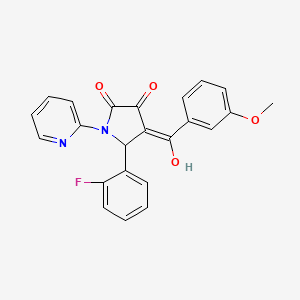

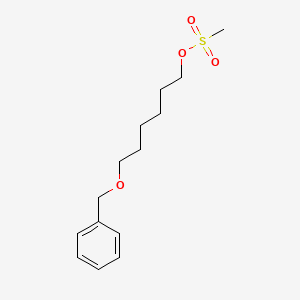

![molecular formula C21H20N6O B2887688 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034421-33-3](/img/structure/B2887688.png)

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

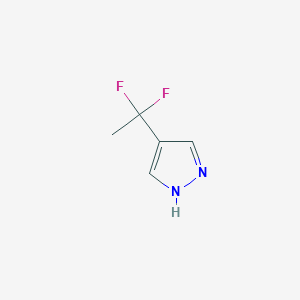

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H20N6O and its molecular weight is 372.432. The purity is usually 95%.

BenchChem offers high-quality (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Drug Discovery and Pharmaceutical Applications

The triazole and imidazole rings present in this compound are known for their stability and presence in various pharmacologically active molecules . The triazole ring, in particular, mimics the peptide bond and has been utilized in the development of new drugs due to its ability to engage in hydrogen bonding and its high chemical stability . This compound could potentially be used in the synthesis of novel drugs with applications in treating conditions such as cancer, bacterial infections, and other diseases.

Antimicrobial Potential

Compounds containing the imidazole moiety have shown a broad range of biological activities, including antimicrobial properties . This compound could be investigated for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents, especially in the face of increasing antibiotic resistance.

Antitumor Activity

Derivatives of triazole have demonstrated effective cytotoxic activity against various cancer cell lines . The compound could be synthesized and tested for its antiproliferative effects, potentially leading to the development of new anticancer therapies.

Supramolecular Chemistry

The aromatic character and strong dipole moment of the triazole ring make it suitable for applications in supramolecular chemistry . This compound could be used to create novel molecular assemblies or frameworks, which could have implications in the development of new materials or nanotechnology applications.

Organic Synthesis and Catalysis

The triazole ring is a versatile moiety in organic synthesis and can act as a ligand in catalytic processes . This compound could be explored as a catalyst or a catalyst stabilizer in various chemical reactions, potentially improving efficiency and selectivity.

Chemical Biology and Bioconjugation

Triazole derivatives are often used in chemical biology for bioconjugation purposes due to their stability and reactivity . This compound could be utilized in the labeling of biomolecules or the creation of bioconjugates for research or therapeutic purposes.

Mecanismo De Acción

Target of Action

The compound, also known as (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, is a heterocyclic compound that contains both imidazole and triazole moieties . These moieties are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its targets through these nitrogen atoms, leading to changes in the target’s function.

Biochemical Pathways

Derivatives of imidazole and triazole have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

It’s known that heterocyclic compounds like imidazole and triazole are highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole and triazole derivatives , the compound may have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that the biological activity of heterocyclic compounds can be influenced by various factors, including ph, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O/c1-15-23-18-9-5-6-10-20(18)26(15)17-11-12-25(14-17)21(28)19-13-22-27(24-19)16-7-3-2-4-8-16/h2-10,13,17H,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINUKYWEQJEGHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

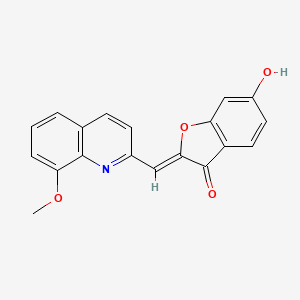

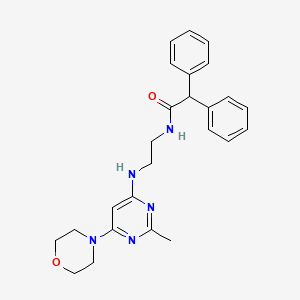

![1-[2-(3-Methoxyphenoxy)ethyl]benzimidazole](/img/structure/B2887611.png)

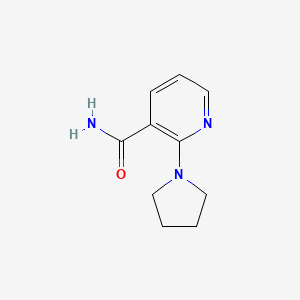

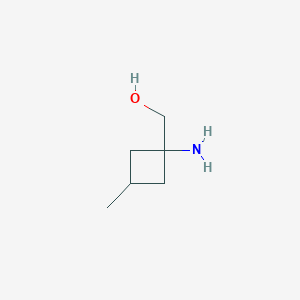

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2887615.png)

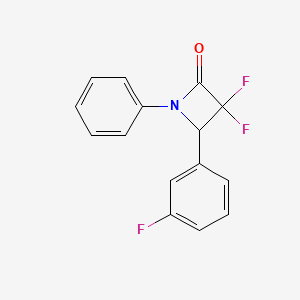

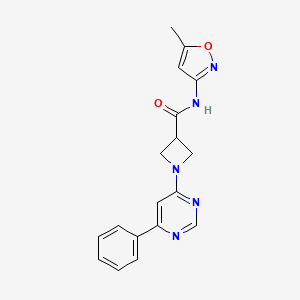

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)

![N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2887619.png)

![N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)